3-Bromo-5-nitrobenzaldehyde CAS number 355134-13-3 properties
3-Bromo-5-nitrobenzaldehyde CAS number 355134-13-3 properties
An In-Depth Technical Guide to 3-Bromo-5-nitrobenzaldehyde (CAS: 355134-13-3)
Abstract
3-Bromo-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring an aldehyde, a bromo group, and a nitro group, provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, spectral data for characterization, detailed synthesis protocols, reactivity profile, and critical safety information. It is intended for researchers, chemists, and professionals in drug discovery and materials science who utilize advanced chemical building blocks.
Physicochemical and Computed Properties
3-Bromo-5-nitrobenzaldehyde is typically a white to yellow crystalline solid or powder at room temperature.[1] The presence of the electronegative nitro and bromo groups significantly influences its electronic properties and reactivity. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 355134-13-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄BrNO₃ | [1][4] |
| Molecular Weight | 230.02 g/mol | [1][4] |
| Melting Point | 101-106 °C | [3] |
| Appearance | White crystals / Powder | [1] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| Topological Polar Surface Area | 62.9 Ų | [4] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 1 | [4] |
| InChIKey | OUDCOMBHRXKPIJ-UHFFFAOYSA-N | [2][4] |
| SMILES | BrC1=CC(=CC(=C1)C=O)[O-] | [2] |
Spectroscopic Data for Structural Elucidation
Accurate structural confirmation is paramount in synthesis. The following data are characteristic of 3-Bromo-5-nitrobenzaldehyde.
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive evidence for the substitution pattern on the aromatic ring. A representative spectrum shows the following key shifts:
-
¹H NMR (300 MHz, DMSO-d₆) : δ 10.09 (s, 1H, -CHO), 8.79-8.55 (m, 2H, Ar-H), 8.51 (s, 1H, Ar-H).[1][5]
Mass Spectrometry
While experimental mass spectra are typically obtained on a per-sample basis, predicted values for common adducts are useful for identification.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 229.94473 |
| [M+Na]⁺ | 251.92667 |
| [M-H]⁻ | 227.93017 |
| Data sourced from PubChem predictions.[6] |
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not broadly published. However, the spectrum is expected to show characteristic absorption bands for the key functional groups:
-
C=O (Aldehyde) : Strong absorption around 1700-1715 cm⁻¹.
-
NO₂ (Nitro) : Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-Br (Bromo) : Absorption in the fingerprint region, typically 500-600 cm⁻¹.
-
C-H (Aromatic) : Stretching above 3000 cm⁻¹.
Synthesis and Purification
A reliable and high-yield method for the preparation of 3-Bromo-5-nitrobenzaldehyde is through the electrophilic bromination of m-nitrobenzaldehyde.[1]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 3-Bromo-5-nitrobenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure with an 82% yield.[1]
Materials:
-
m-Nitrobenzaldehyde (1.0 g, 6.6 mmol)
-
N-Bromosuccinimide (NBS) (1.4 g, 7.9 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (4.0 mL)
-
Ice water
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction flask, dissolve m-nitrobenzaldehyde (1.0 g) in concentrated sulfuric acid (4.0 mL) at room temperature.
-
Carefully add N-bromosuccinimide (1.4 g) in portions to the solution.
-
Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour, monitoring the reaction progress if possible (e.g., by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction solution into a beaker containing ice water. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product with anhydrous sodium sulfate.
-
For purification, recrystallize the crude solid from a solvent mixture of ethyl acetate/petroleum ether (1:10 v/v) to yield pure 3-Bromo-5-nitrobenzaldehyde as white crystals (1.3 g, 82% yield).[1]
Reactivity and Synthetic Applications
The utility of 3-Bromo-5-nitrobenzaldehyde stems from its three distinct functional groups, which can be manipulated selectively or in concert. The electron-withdrawing nature of the nitro and bromo substituents renders the aldehyde group highly electrophilic.
Reactivity Profile Diagram
Caption: Key reaction pathways for 3-Bromo-5-nitrobenzaldehyde.
Key Applications
-
Pharmaceutical Intermediates : As a trifunctionalized building block, it is a valuable precursor for synthesizing complex heterocyclic systems and substituted aromatic compounds used in drug discovery. The related m-nitrobenzaldehyde is a key intermediate for certain calcium channel blockers, highlighting the potential utility of this scaffold.[7][8]
-
Cross-Coupling Reactions : The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Multistep Synthesis : The nitro group can be reduced to an amine, which can then undergo a wide range of transformations (e.g., diazotization, amide formation). This, combined with the reactivity of the aldehyde and bromo groups, enables complex, divergent synthetic strategies from a single starting material.
Safety and Handling
3-Bromo-5-nitrobenzaldehyde is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | |
| GHS Pictograms | Irritant | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Precautionary Codes | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 |
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection : Use a NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.
Storage and Handling
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][10]
-
Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]
-
Avoid generating dust.[9]
-
Ground all equipment containing the material to prevent static discharge.[10]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
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3-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 - PubChem.
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